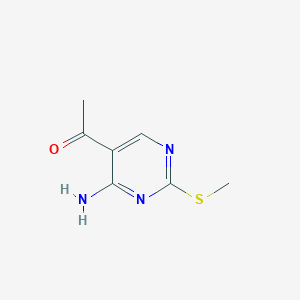

1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone (AMSPE) is a pyrimidine-based compound with a variety of biological activities. It has been found to have antimicrobial, antifungal, and antioxidant activities, as well as the potential to inhibit the growth of cancer cells. AMSPE has been studied for its potential to be used in the treatment of various diseases, including cancer and diabetes.

Scientific Research Applications

Chemical Structure and Polymorphism

- Benzylation and Nitrosation of Pyrimidine Derivatives : Research indicates that derivatives of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, a compound structurally similar to 1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone, can crystallize in multiple polymorphic forms. These forms are linked by hydrogen bonds and aromatic pi-pi interactions, demonstrating the compound's potential in crystallography and material science (Glidewell, Low, Marchal, & Quesada, 2003).

Synthesis of Novel Compounds

- Heterocyclic Synthesis with Thioxopyrimidine : The compound 1-(5-amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)ethanone, which shares a core structure with the query compound, has been synthesized and used to create novel chalcone dyes. These dyes demonstrate varied hues when applied to polyester fibers, indicating applications in material dyeing and textile engineering (Ho & Yao, 2013).

Medicinal Chemistry and Drug Synthesis

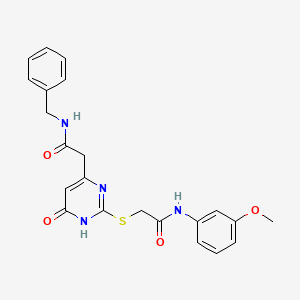

- Process Development in Antifungal Agents : In the synthesis of voriconazole, a broad-spectrum antifungal, a similar pyrimidine derivative is used. This showcases the compound's utility in the development of pharmaceuticals, particularly in establishing stereochemistry crucial for drug effectiveness (Butters et al., 2001).

Antibacterial Applications

- Novel Pyrimidines with Antibacterial Activity : Compounds structurally akin to this compound have been synthesized and tested for antibacterial properties against both Gram-positive and Gram-negative bacteria. This indicates potential applications in the development of new antibacterial agents (Salahuddin, Kakad, & Shantakumar, 2009).

Chemical Transformations and Reactions

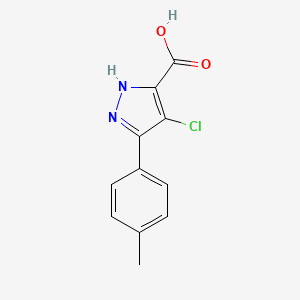

- Domino Reactions with Pyrazoles : A compound containing a methylsulfanyl pyrimidine moiety undergoes a domino reaction, leading to the formation of substituted pyrazoles. This study highlights the compound's reactivity and its role in chemical synthesis (Erkin & Ramsh, 2014).

Synthesis of Novel Heterocyclic Compounds

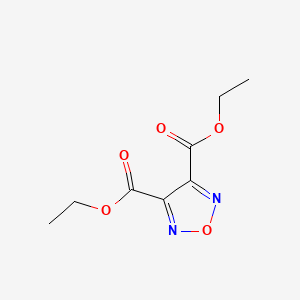

- Novel Heterocyclic Compound Synthesis : The synthesis of new pyrimidine derivatives, including selanyl derivatives, using methylsulfanyl-pyrimidines, underscores the compound's versatility in creating diverse heterocyclic structures (Alshahrani et al., 2018).

Properties

IUPAC Name |

1-(4-amino-2-methylsulfanylpyrimidin-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c1-4(11)5-3-9-7(12-2)10-6(5)8/h3H,1-2H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXVSVNJQPKFPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(N=C1N)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-pentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2631527.png)

![N-(2-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2631532.png)

![2-(4-fluorophenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2631533.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2631538.png)

![3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-3-phenylchromen-4-one](/img/structure/B2631547.png)